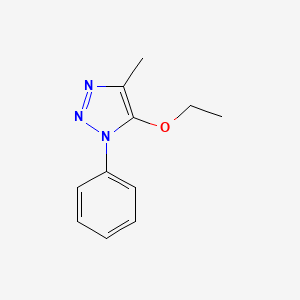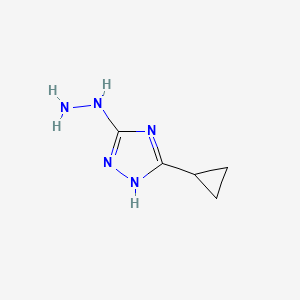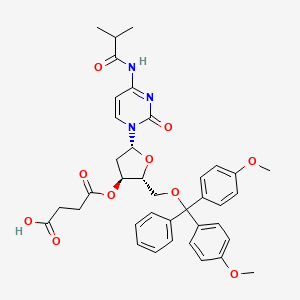
3-Chloro-1H-pyrazole-4-sulfinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-1H-pyrazole-4-sulfinicacid is a heterocyclic compound containing a pyrazole ring substituted with a chlorine atom at the 3-position and a sulfinic acid group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1H-pyrazole-4-sulfinicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by chlorination and sulfonation steps. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as flow chemistry and automated synthesis. The use of environmentally friendly solvents and reagents is also a consideration in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-1H-pyrazole-4-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding sulfinates or thiols under reducing conditions.
Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions include sulfonic acids, sulfinates, thiols, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Chloro-1H-pyrazole-4-sulfinicacid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts
Wirkmechanismus
The mechanism of action of 3-Chloro-1H-pyrazole-4-sulfinicacid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinic acid group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine atom can also participate in halogen bonding, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-1H-pyrazole: Lacks the sulfinic acid group, making it less reactive in certain chemical reactions.
1H-Pyrazole-4-sulfinicacid:
3-Bromo-1H-pyrazole-4-sulfinicacid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties
Uniqueness
3-Chloro-1H-pyrazole-4-sulfinicacid is unique due to the presence of both a chlorine atom and a sulfinic acid group, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Eigenschaften
Molekularformel |
C3H3ClN2O2S |
|---|---|
Molekulargewicht |
166.59 g/mol |
IUPAC-Name |
5-chloro-1H-pyrazole-4-sulfinic acid |
InChI |
InChI=1S/C3H3ClN2O2S/c4-3-2(9(7)8)1-5-6-3/h1H,(H,5,6)(H,7,8) |
InChI-Schlüssel |
PSDDUXUVVWEGHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NNC(=C1S(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















